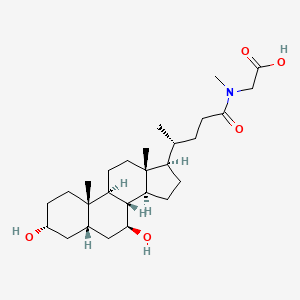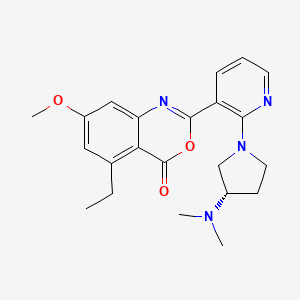
AX-9657
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AX-9657 is a chemical compound with the molecular formula C22H26N4O3. It is known for its complex structure, which includes a benzoxazinone core, a pyrrolidinyl group, and a pyridinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AX-9657 involves multiple steps, starting with the preparation of the benzoxazinone core. This is typically achieved through a cyclization reaction involving an appropriate precursor. The pyrrolidinyl and pyridinyl groups are then introduced through subsequent reactions, often involving nucleophilic substitution and amination reactions. The reaction conditions generally require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. This involves the use of large reactors, precise control of reaction parameters, and continuous monitoring to ensure consistency and quality. The industrial process may also include purification steps such as crystallization and chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: AX-9657 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halides and amines are employed in substitution reactions, often under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
AX-9657 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: this compound is investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery and development.
Industry: The compound is utilized in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of AX-9657 involves its interaction with specific molecular targets within cells. It is known to bind to certain receptors and enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
AX-9657 can be compared with other similar compounds, such as:
Compound A: Similar in structure but with different substituents on the benzoxazinone core.
Compound B: Shares the pyrrolidinyl group but differs in the pyridinyl group.
Compound C: Contains a similar benzoxazinone core but lacks the pyrrolidinyl group
Uniqueness: this compound is unique due to its specific combination of functional groups and its potential for diverse applications. Its structural complexity and the presence of multiple reactive sites make it a versatile compound in both research and industrial settings .
Properties
CAS No. |
1015439-77-6 |
|---|---|
Molecular Formula |
C22H26N4O3 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-[2-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-yl]-5-ethyl-7-methoxy-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C22H26N4O3/c1-5-14-11-16(28-4)12-18-19(14)22(27)29-21(24-18)17-7-6-9-23-20(17)26-10-8-15(13-26)25(2)3/h6-7,9,11-12,15H,5,8,10,13H2,1-4H3/t15-/m0/s1 |
InChI Key |
RCPIMTCZGQJSGZ-HNNXBMFYSA-N |
SMILES |
CCC1=C2C(=CC(=C1)OC)N=C(OC2=O)C3=C(N=CC=C3)N4CCC(C4)N(C)C |
Isomeric SMILES |
CCC1=C2C(=CC(=C1)OC)N=C(OC2=O)C3=C(N=CC=C3)N4CC[C@@H](C4)N(C)C |
Canonical SMILES |
CCC1=C2C(=CC(=C1)OC)N=C(OC2=O)C3=C(N=CC=C3)N4CCC(C4)N(C)C |
Synonyms |
KRP-109 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


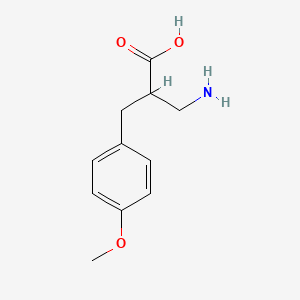
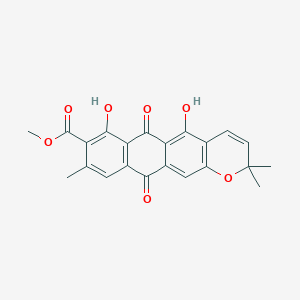
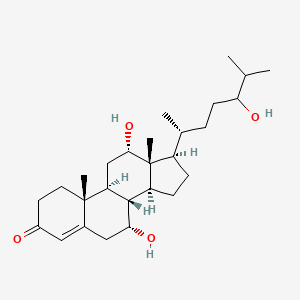
![1-tetradecanoyl-2-[(15Z)-tetracosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263622.png)
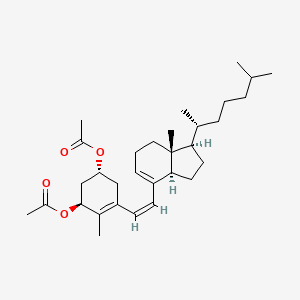
![(2S)-2-amino-3-[[(2R)-3-hexadecanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropoxy]-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B1263625.png)
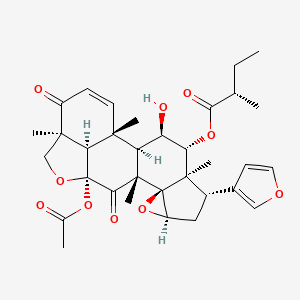
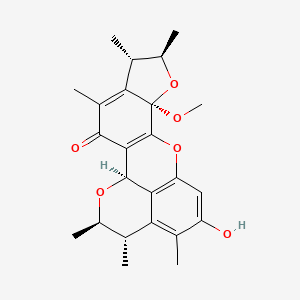

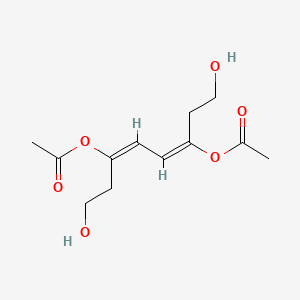
![N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[methyl-(phenylmethyl)sulfamoyl]benzamide](/img/structure/B1263633.png)

![N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-[methyl-(phenylmethyl)sulfamoyl]benzamide](/img/structure/B1263635.png)
